

Physical and chemical properties of 3',4'-Dichlorobiphenyl-3-carbaldehyde

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Compound of Interest

Compound Name: 3',4'-Dichlorobiphenyl-3-carbaldehyde

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An In-Depth Technical Guide to 3',4'-Dichlorobiphenyl-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3',4'-Dichlorobiphenyl-3-carbaldehyde is a synthetic organic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a biphenyl backbone with chloro- and carbaldehyde functional groups, makes it a versatile intermediate for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the known physical and chemical properties of **3',4'-Dichlorobiphenyl-3-carbaldehyde**, along with insights into its synthesis and characterization.

Chemical and Physical Properties

A summary of the key identifying and physical properties of **3',4'-Dichlorobiphenyl-3-carbaldehyde** is presented below. It is important to note that while some specific experimental data for this particular isomer are not widely published, the properties of related compounds and general chemical principles provide valuable estimations.

Table 1: Physical and Chemical Properties of **3',4'-Dichlorobiphenyl-3-carbaldehyde**

Property	Value	Source/Comment
IUPAC Name	3',4'-Dichlorobiphenyl-3-carbaldehyde	---
CAS Number	476490-05-8	[1]
Molecular Formula	C ₁₃ H ₈ Cl ₂ O	[1]
Molecular Weight	251.11 g/mol	[1]
Appearance	Expected to be a solid at room temperature.	Based on analogous compounds.
Melting Point	Data not available.	---
Boiling Point	Data not available.	---
Solubility	Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Sparingly soluble in non-polar solvents like hexane, and likely insoluble in water.	General solubility of polychlorinated biphenyls.

Chemical Reactivity and Synthesis

The chemical behavior of **3',4'-Dichlorobiphenyl-3-carbaldehyde** is dictated by its functional groups: the aldehyde and the dichlorinated biphenyl core.

Aldehyde Group Reactivity

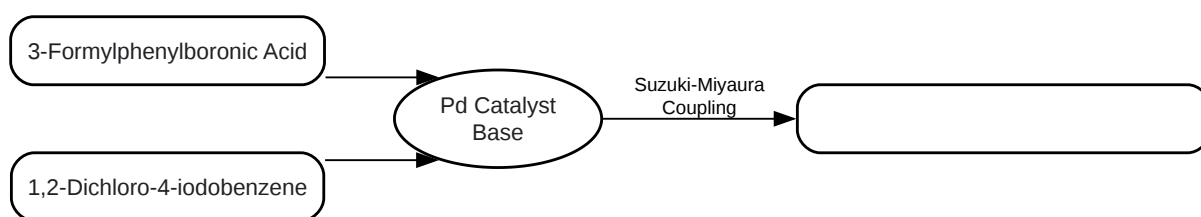
The aldehyde functional group is a primary site of reactivity, susceptible to both oxidation and reduction.

- **Oxidation:** The aldehyde can be readily oxidized to the corresponding carboxylic acid, 3',4'-Dichlorobiphenyl-3-carboxylic acid. This transformation can be achieved using various oxidizing agents.

- Reduction: The aldehyde can be reduced to the corresponding primary alcohol, (3',4'-Dichlorobiphenyl-3-yl)methanol.

Synthesis

The primary route for the synthesis of **3',4'-Dichlorobiphenyl-3-carbaldehyde** involves a cross-coupling reaction, most commonly the Suzuki-Miyaura coupling. This reaction forms the carbon-carbon bond between the two phenyl rings.



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Caption: Suzuki-Miyaura coupling for synthesis.

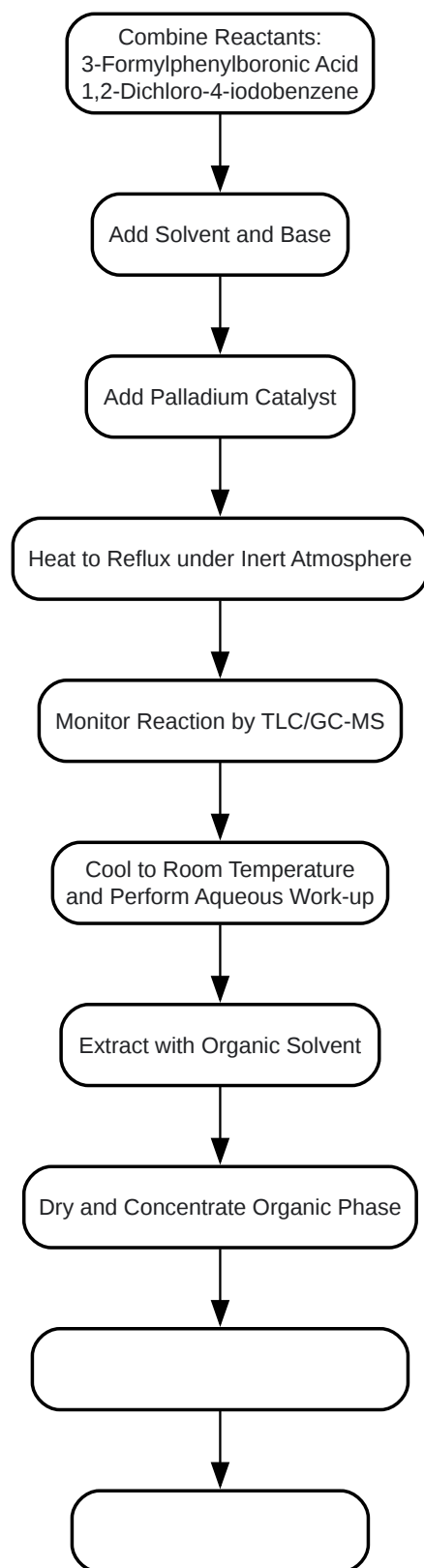
Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **3',4'-Dichlorobiphenyl-3-carbaldehyde** is not readily available in the searched literature, a general procedure for a Suzuki-Miyaura coupling reaction is provided below. This can be adapted by researchers for the specific synthesis.

General Suzuki-Miyaura Coupling Protocol:

- Reactant Preparation: In a reaction vessel, combine 3-formylphenylboronic acid (1.2 equivalents) and 1,2-dichloro-4-iodobenzene (1.0 equivalent).
- Solvent and Base Addition: Add a suitable solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v), and a base, typically an aqueous solution of sodium carbonate (2 M, 2.0 equivalents).

- **Catalyst Addition:** Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (e.g., 0.05 equivalents).
- **Reaction Conditions:** Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) and stir vigorously for a predetermined time (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure **3',4'-Dichlorobiphenyl-3-carbaldehyde**.



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Caption: General experimental workflow.

Spectroscopic Characterization

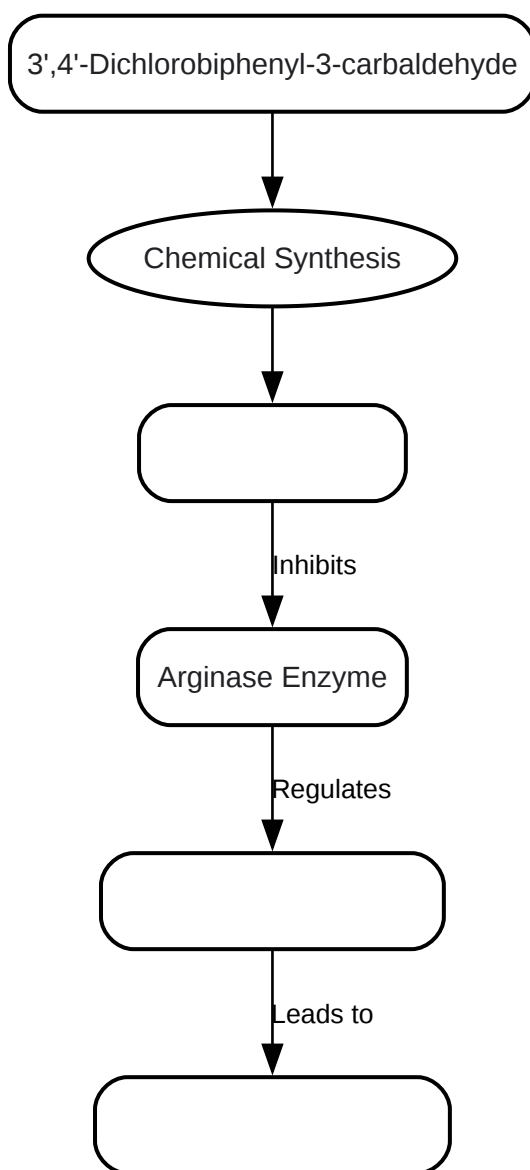
The structural elucidation of **3',4'-Dichlorobiphenyl-3-carbaldehyde** relies on standard spectroscopic techniques. Although specific spectra for this compound were not found, the expected spectral characteristics are described below.

Table 2: Predicted Spectroscopic Data for **3',4'-Dichlorobiphenyl-3-carbaldehyde**

Technique	Expected Features
¹ H NMR	- Aldehydic proton (CHO): singlet, ~9.9-10.1 ppm. - Aromatic protons: complex multiplets in the range of ~7.4-8.0 ppm.
¹³ C NMR	- Carbonyl carbon (C=O): ~190-193 ppm. - Aromatic carbons: multiple signals between ~125-145 ppm.
FT-IR	- C=O stretch (aldehyde): strong absorption band around 1700-1710 cm ⁻¹ . - C-H stretch (aromatic): ~3050-3100 cm ⁻¹ . - C-Cl stretch: ~1000-1100 cm ⁻¹ .
Mass Spec.	- Molecular ion peak (M ⁺) at m/z corresponding to the molecular weight (251.11). - Isotope peaks for two chlorine atoms (M+2, M+4). - Fragmentation peaks corresponding to the loss of CHO (M-29), Cl (M-35), and other fragments.

Signaling Pathways and Biological Relevance

3',4'-Dichlorobiphenyl-3-carbaldehyde has been identified as a key intermediate in the synthesis of novel arginase inhibitors.^[1] Arginase is an enzyme implicated in various physiological and pathological processes, including cardiovascular and immune functions. By serving as a building block for arginase inhibitors, this compound plays a crucial role in the development of potential therapeutics for diseases such as hypertension and cancer.



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Caption: Role in drug development.

Conclusion

3',4'-Dichlorobiphenyl-3-carbaldehyde is a valuable chemical intermediate with significant potential in the field of drug discovery. This guide has summarized its key physical and chemical properties, outlined a general synthetic approach, and highlighted its biological relevance. Further research to determine its precise physical constants and to develop optimized and detailed synthetic and purification protocols is warranted to facilitate its broader application in research and development.

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References

- 1. 3',4'-Dichlorobiphenyl-3-carbaldehyde|CAS 476490-05-8 [benchchem.com]
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